tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate
Description
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate ester at the 4-position and a pyridin-3-yl substituent at the 1-position. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and receptor agonists. Its structural flexibility allows for modifications to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target affinity.
Properties
CAS No. |
330985-23-4 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-6-9-17(10-7-12)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
InChI Key |
LZJIQHSJSOPLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation and Functionalization
Piperidine derivatives are commonly synthesized via cyclization reactions or reductive amination. For this compound, a plausible pathway begins with the preparation of piperidine-4-carboxylic acid, followed by esterification with tert-butanol under acidic conditions. Subsequent N-alkylation or Buchwald-Hartwig coupling could introduce the pyridin-3-yl moiety at the piperidine nitrogen.
A critical challenge lies in achieving regioselective functionalization without compromising the tert-butyl ester group. Patent WO2014200786A1 describes a related process where a piperidine lactone intermediate undergoes nucleophilic attack by a benzyloxyamine, followed by deprotection to yield functionalized piperidines. Adapting this method, the pyridin-3-yl group might be introduced via palladium-catalyzed cross-coupling at the N-position of a Boc-protected piperidine intermediate.
Protective Group Strategies
The tert-butyloxycarbonyl (Boc) group is widely employed to protect amine functionalities during multi-step syntheses. In the context of this compound, sequential protection and deprotection steps ensure chemoselectivity. For example, the piperidine nitrogen could be Boc-protected prior to pyridine coupling, with subsequent deprotection under acidic conditions (e.g., HCl/dioxane) to free the amine for further modifications.
Catalytic Hydrogenation and Reductive Amination
Catalytic hydrogenation offers a robust method for reducing nitro groups or unsaturated bonds in intermediates. Patent CN108558792B highlights the use of Pd/C under hydrogen atmospheres for reducing nitro-pyridine derivatives to their corresponding amines, a step critical in synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. By analogy, a nitro-substituted pyridine intermediate could be hydrogenated to introduce the aminopyridin-3-yl group before coupling with piperidine-4-carboxylate.
Reaction Conditions and Optimization
Key parameters influencing hydrogenation efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10% Pd/C | >90% conversion |
| Hydrogen Pressure | 1–3 atm | Minimizes side reactions |
| Solvent | Ethanol/THF | Enhances solubility |
| Temperature | 25–50°C | Balances kinetics and stability |
Data adapted from CN108558792B and WO2014200786A1 suggest that careful control of these parameters prevents over-reduction of the pyridine ring, which could lead to piperidine ring saturation or ester hydrolysis.
Photocatalytic C–N Bond Formation
Recent advances in photoredox catalysis provide greener alternatives to traditional coupling methods. Patent CN108558792B details a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using acridine salts as photocatalysts under blue LED irradiation. This method avoids hazardous hydrogen gas and heavy metals, achieving yields up to 95% through radical-mediated C–N bond formation.
Mechanism of Photocatalytic Synthesis
The reaction proceeds via a single-electron transfer (SET) mechanism:
-
Photoexcitation : The acridine salt catalyst absorbs blue light (450–470 nm), transitioning to an excited state.
-
Oxidation : The excited catalyst oxidizes 2-aminopyridine, generating a pyridinyl radical cation.
-
Radical Coupling : The radical reacts with piperazine-1-tert-butyl carboxylate, forming a new C–N bond.
-
Regeneration : The catalyst returns to its ground state, closing the catalytic cycle.
This method’s efficiency stems from its ability to bypass traditional coupling reagents, though substrate scope limitations may arise with bulkier tert-butyl esters.
Comparative Analysis of Synthetic Methods
The table below contrasts key methodologies for synthesizing tert-butyl piperidine-pyridine derivatives:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Pharmaceutical Development
Lead Compound in Drug Discovery
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is being investigated as a lead compound in the development of new pharmaceuticals. Its unique structural features allow it to interact with various biological targets, making it a candidate for further optimization in drug discovery processes. Preliminary studies suggest that it may exhibit activity against receptors involved in neurotransmission, indicating its potential as a therapeutic agent for neurological disorders.
Biological Interaction Studies
Binding Affinities
Research into the binding affinities of this compound with various receptors has shown promising results. It appears to interact with neurotransmitter receptors, which could lead to insights into its pharmacological potential. Such interaction studies are critical for understanding how this compound can be utilized in treating conditions related to neurotransmission dysregulation.
Cancer Therapy
Anticancer Properties
Recent investigations have demonstrated that derivatives of piperidine, including this compound, exhibit anticancer properties. In vitro assays have indicated that these compounds can induce apoptosis in various cancer cell lines. For example, studies have shown significant cytotoxicity against specific tumor cells, suggesting that this compound could be developed into an effective anticancer agent.
Immunomodulation
Potential as an Immunotherapeutic Agent
The compound has also been evaluated for its immunomodulatory effects. In studies involving immune cell responses, it was found to enhance the activity of immune cells against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests that this compound may serve as a promising candidate for immunotherapy in cancer treatment, potentially restoring immune function at low concentrations.
Case Study 1: PD-L1 Inhibition
A doctoral thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 and found that the compound significantly restored immune function at specific concentrations, indicating its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation tested the compound against various cancer cell lines and reported dose-dependent cytotoxicity. The results indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar piperidine compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate and its analogs:
Biological Activity
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential for interacting with various biological targets.
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by modulating the NLRP3 inflammasome pathway. This pathway is crucial in the release of pro-inflammatory cytokines such as IL-1β, which are involved in various inflammatory diseases .
Anti-inflammatory Effects
A study highlighted the ability of certain derivatives within the piperidine class to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Specific compounds demonstrated concentration-dependent inhibition, suggesting that modifications to the piperidine scaffold can enhance anti-inflammatory activity .
Antimicrobial Activity
In a high-throughput screening against Mycobacterium tuberculosis, compounds with similar structural features showed promising in vitro activity. The structure–activity relationship (SAR) studies indicated that specific substitutions on the piperidine ring could enhance efficacy against this pathogen, making it a potential candidate for further development .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds reveal critical insights into how structural modifications influence biological activity. For instance, varying the substituents on the piperidine ring significantly affects both potency and selectivity against different biological targets.
| Compound | Substituent | MIC (µM) | Biological Activity |
|---|---|---|---|
| 4PP-1 | H | 6.3 | Initial hit |
| 4PP-2 | p-tert-butylphenyl | 2.0 | Improved activity |
| 4PP-3 | Cyclohexylmethylene | 6.8 | Similar to hit |
| 4PP-47 | 1H-indol-3-yl | 9.6 | Retained activity |
This table summarizes selected compounds from SAR studies, showcasing how specific modifications can lead to enhanced antimicrobial properties .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a recent study, tert-butyl derivatives were tested for their ability to inhibit COX enzymes, which play a vital role in inflammation. The results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, demonstrating significant potential for therapeutic applications .
Case Study 2: Antimycobacterial Activity
Another study focused on the anti-tubercular activity of similar compounds, where modifications led to improved efficacy against Mycobacterium tuberculosis. The findings suggest that targeting MmpL3 with these derivatives could be a promising strategy for developing new treatments for tuberculosis .
Q & A
Q. What are the key considerations for synthesizing tert-butyl 1-(pyridin-3-yl)piperidine-4-carboxylate in a laboratory setting?
Q. How can researchers address discrepancies in NMR data between experimental and computational predictions?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in piperidine) or solvent interactions.
- Step 1: Compare experimental NMR with DFT-calculated shifts (e.g., B3LYP/6-31G* level). Adjust computational models to include solvent effects (e.g., DMSO or CDCl₃).
- Step 2: Use variable-temperature NMR to probe conformational flexibility. For example, coalescence of piperidine ring proton signals at low temperatures indicates dynamic equilibrium .
- Step 3: Validate with X-ray crystallography to resolve ambiguities in stereochemistry .
Q. What strategies optimize regioselectivity when modifying the piperidine or pyridine moieties?
- Methodological Answer:
- Piperidine Modifications: Use Boc-protection to direct substitutions to the 4-position. For example, introduce amino groups via Buchwald-Hartwig coupling, ensuring Pd₂(dba)₃/Xantphos catalysis in toluene at 110°C .
- Pyridine Modifications: Electrophilic substitution at the 3-position is favored due to the electron-withdrawing effect of the adjacent nitrogen. For nitration, use HNO₃/H₂SO₄ at 0°C to minimize side products .
- Key Reaction Table:
| Modification Type | Reagents/Conditions | Regioselectivity (%) |
|---|---|---|
| Piperidine amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | >90 (4-position) |
| Pyridine nitration | HNO₃, H₂SO₄, 0°C | 85 (3-position) |
Safety and Handling
Q. What are the critical safety protocols given limited toxicity data for this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, OV/AG/P99 respirators, and chemical-resistant lab coats. Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Storage: Store in sealed containers at –20°C under nitrogen to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) due to incompatibility risks .
- Emergency Response: In case of exposure, rinse eyes with water for 15 minutes and use emergency showers for skin contact. Toxicological data gaps warrant treating the compound as a potential irritant (Category 4/5) .
Research Gaps and Contradictions
Q. How should researchers interpret conflicting stability data across SDS sources?
- Methodological Answer: Some SDS report stability under inert atmospheres , while others lack decomposition thresholds.
- Step 1: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Step 2: Use TGA/DSC to identify decomposition onset temperatures. For example, a sharp endotherm at >200°C suggests thermal stability up to that point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
